molecular formula C9H10ClF2NO3 B13564323 3-Amino-2-(2,3-difluorophenoxy)propanoicacidhydrochloride

3-Amino-2-(2,3-difluorophenoxy)propanoicacidhydrochloride

Cat. No.: B13564323
M. Wt: 253.63 g/mol
InChI Key: NQRXXBIAWTZFMW-UHFFFAOYSA-N
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Description

3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride is a chemical compound with a unique structure that includes an amino group, a difluorophenoxy group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride typically involves the reaction of 2,3-difluorophenol with an appropriate amino acid derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and difluorophenoxy moiety may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-(2,5-difluorophenyl)propanoic acid hydrochloride
  • 3-amino-2-fluoro-propanoic acid hydrochloride

Uniqueness

3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride is unique due to the presence of the difluorophenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H10ClF2NO3

Molecular Weight

253.63 g/mol

IUPAC Name

3-amino-2-(2,3-difluorophenoxy)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9F2NO3.ClH/c10-5-2-1-3-6(8(5)11)15-7(4-12)9(13)14;/h1-3,7H,4,12H2,(H,13,14);1H

InChI Key

NQRXXBIAWTZFMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OC(CN)C(=O)O.Cl

Origin of Product

United States

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